molecular formula C13H12ClN3S B601482 Fenbendazole-amine Hydrochloride CAS No. 1448346-29-9

Fenbendazole-amine Hydrochloride

Cat. No.: B601482
CAS No.: 1448346-29-9
M. Wt: 277.77
Attention: For research use only. Not for human or veterinary use.
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Description

Fenbendazole-amine Hydrochloride is a derivative of Fenbendazole, a benzimidazole compound widely used as an anthelmintic agent. Fenbendazole is known for its broad-spectrum activity against gastrointestinal parasites in animals. This compound retains these properties and has shown potential in various scientific research applications, including anticancer studies.

Mechanism of Action

Target of Action

Fenbendazole-amine Hydrochloride, also known as Fenbendazole, primarily targets β-tubulin . β-tubulin is a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, intracellular trafficking, and modulating cellular shape .

Mode of Action

Fenbendazole selectively blocks the synthesis of microtubules by binding to β-tubulin . This action stops the polymerization of tubulin dimers in parasite cells, leading to their death . It also exhibits similar effects against tumor cells .

Biochemical Pathways

Fenbendazole affects multiple biochemical pathways. It induces apoptosis through its interaction with β-tubulin, leading to cell cycle arrest and cytotoxicity . It also inhibits glucose uptake in cancer cells, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2 . This enzyme helps tumors thrive by generating more sugar and accelerating lactic acidosis in the extracellular matrix . Fenbendazole might also enhance the activity of p53, a strong tumor suppressor in our bodies .

Result of Action

Fenbendazole causes a number of molecular and cellular effects. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells . It also up-regulates p21, an inhibitor of cyclin-CDK, but suppresses the expression of cell cycle-promoting proteins .

Action Environment

The action, efficacy, and stability of Fenbendazole can be influenced by various environmental factors. It’s worth noting that the compound’s effects can vary under different conditions, even in the same cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenbendazole-amine Hydrochloride typically involves the following steps:

    Nitrification: Starting with m-dichlorobenzene, nitrification is performed to introduce nitro groups.

    Condensation: The nitrated compound undergoes condensation with appropriate amines.

    Amination: The intermediate product is then aminated.

    Reduction: Reduction of the nitro groups to amines is carried out using reducing agents like sodium sulfide dihydrate.

    Cyclization: Finally, cyclization is achieved to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but employs more efficient and scalable methods. The use of m-dichlorobenzene as a starting material and clean reduction technologies ensures high efficiency and minimal pollution .

Chemical Reactions Analysis

Types of Reactions

Fenbendazole-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

Scientific Research Applications

Fenbendazole-amine Hydrochloride has shown promise in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenbendazole-amine Hydrochloride is unique due to its specific binding affinity to tubulin and its potential anticancer properties. Unlike some other benzimidazole derivatives, it has shown promising results in preclinical studies for cancer treatment .

Properties

IUPAC Name

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHSPKSYMRODIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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